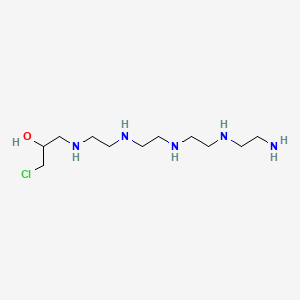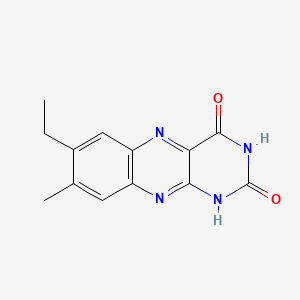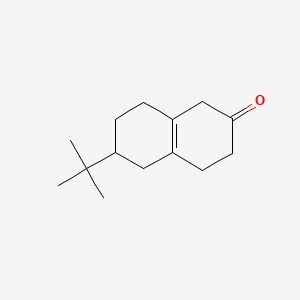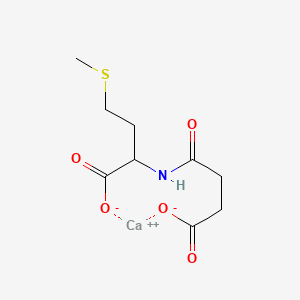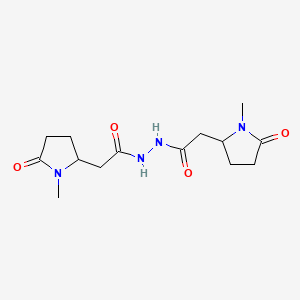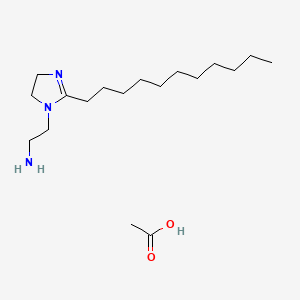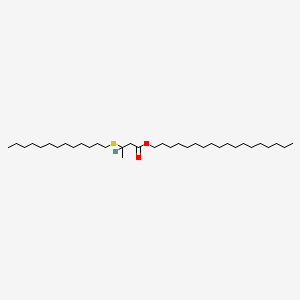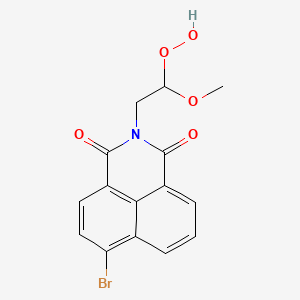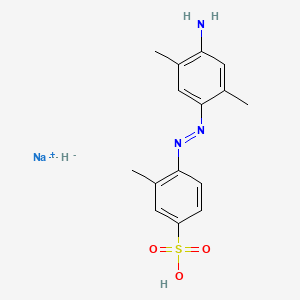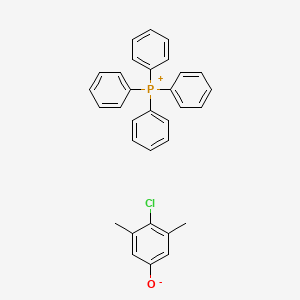
Tetraphenylphosphonium, salt with 4-chloro-3,5-xylenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetraphenylphosphonium, salt with 4-chloro-3,5-xylenol is a chemical compound with the molecular formula C32H28ClOP and a molecular weight of 494.990881 g/mol . This compound is known for its unique properties and applications in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tetraphenylphosphonium, salt with 4-chloro-3,5-xylenol typically involves the reaction of tetraphenylphosphonium chloride with 4-chloro-3,5-xylenol under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and purification systems is common in industrial settings to maintain consistency and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Tetraphenylphosphonium, salt with 4-chloro-3,5-xylenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the 4-chloro-3,5-xylenol moiety is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction may produce the corresponding alcohols or amines .
Aplicaciones Científicas De Investigación
Tetraphenylphosphonium, salt with 4-chloro-3,5-xylenol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in studies involving cell membrane permeability and mitochondrial function.
Medicine: Investigated for its potential antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which Tetraphenylphosphonium, salt with 4-chloro-3,5-xylenol exerts its effects involves its interaction with cellular membranes and enzymes. The compound can disrupt membrane integrity, leading to cell death in microbial organisms. In cancer cells, it may interfere with mitochondrial function, inducing apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
- Tetraphenylphosphonium chloride
- Tetraphenylphosphonium bromide
- Tetraphenylarsonium chloride
Comparison
Tetraphenylphosphonium, salt with 4-chloro-3,5-xylenol is unique due to the presence of the 4-chloro-3,5-xylenol moiety, which imparts specific chemical and biological properties. Compared to other tetraphenylphosphonium salts, this compound exhibits enhanced antimicrobial and anticancer activities .
Propiedades
Número CAS |
94230-92-9 |
|---|---|
Fórmula molecular |
C32H28ClOP |
Peso molecular |
495.0 g/mol |
Nombre IUPAC |
4-chloro-3,5-dimethylphenolate;tetraphenylphosphanium |
InChI |
InChI=1S/C24H20P.C8H9ClO/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;1-5-3-7(10)4-6(2)8(5)9/h1-20H;3-4,10H,1-2H3/q+1;/p-1 |
Clave InChI |
LNDXVSQDLFXOKU-UHFFFAOYSA-M |
SMILES canónico |
CC1=CC(=CC(=C1Cl)C)[O-].C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



